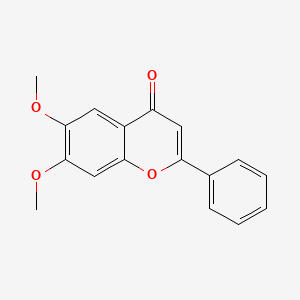
6,7-Dimethoxyflavone
概要
説明
6,7-Dimethoxyflavone is a natural product . It is a flavone, a type of polyphenolic compound, which is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .
Synthesis Analysis
A study on the synthesis of flavone analogs, including 6,7-dimethoxyflavone, revealed that these compounds can be synthesized successfully . The process involved the introduction of electron-withdrawing groups on ring B . Partial demethylation using AlCl3 yielded the 6,7-dimethoxyflavone analogs .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyflavone is C17H14O4 . The InChIKey, a unique identifier for chemical substances, is XZRIVAKQBKTLEQ-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC .Chemical Reactions Analysis
The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The tri-ester and di-ester exhibited low toxicity against normal cell, and exceptional DENV2 inhibition .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyflavone is 282.29 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 44.8 Ų .科学的研究の応用
Anti-Invasive Activity
6,7-Dimethoxyflavone has shown significant potential in inhibiting the invasion of cancer cells. Research conducted on human mammary carcinoma cells demonstrated that certain flavones, including variants of dimethoxyflavone, can inhibit cancer cell invasion into organ cultures, providing a basis for anti-cancer strategies (Parmar et al., 1994).
Anticancer Properties
Modifications of 6,7-Dimethoxyflavone have led to derivatives with notable anticancer properties. Some of these derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer treatments (Yenjai et al., 2009).
Anti-Inflammatory Effects
6,7-Dimethoxyflavone has exhibited anti-inflammatory activities comparable to aspirin in rat models. It interferes with leukocyte migration and significantly inhibits prostaglandin biosynthesis, suggesting its potential as an anti-inflammatory agent (Panthong et al., 1989).
Antidiabetic and Hypolipidemic Effects
In diabetic rat models, 6,7-Dimethoxyflavone showed significant antidiabetic and hypolipidemic effects, reducing blood sugar levels and improving lipid profiles. This suggests its potential application in the treatment of diabetes and associated conditions (Xie et al., 2019).
Tumor Inhibition and Immunity Enhancement
6,7-Dimethoxyflavone has demonstrated effects in inhibiting tumor growth and enhancing immune responses in animal models. It suggests a role in both direct cancer treatment and in supporting the body's immune response against tumors (Liu et al., 2006).
Pharmacokinetics and Tissue Distribution
Studies on the pharmacokinetics and tissue distribution of 6,7-Dimethoxyflavone in animals provide insights into its absorption, distribution, metabolism, and excretion, which are crucial for evaluating its therapeutic potential (Bei & An, 2016).
Anticholinesterase Activity
6,7-Dimethoxyflavone has shown potential as an anticholinesterase agent, which is relevant for the treatment of diseases like Alzheimer's. It inhibits specific enzymes, suggesting its use in neurological disorders (Sawasdee et al., 2009).
Drug Interaction and Metabolism
Research has indicated that 6,7-Dimethoxyflavone can affect the metabolism of other drugs, particularly those processed by cytochrome P450 enzymes. This suggests the need for careful consideration of drug interactions in therapeutic use (Ochiai et al., 2018).
Safety And Hazards
将来の方向性
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future . Another study suggests that 5,7-Dimethoxyflavone may prove beneficial in the treatment of liver cancer .
特性
IUPAC Name |
6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350265 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyflavone | |
CAS RN |
26964-27-2 | |
| Record name | 6,7-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



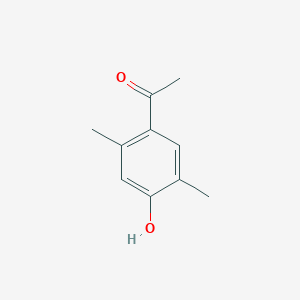
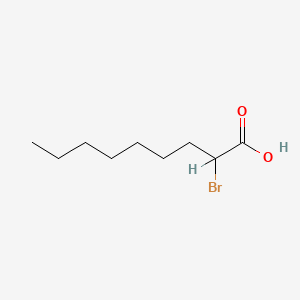
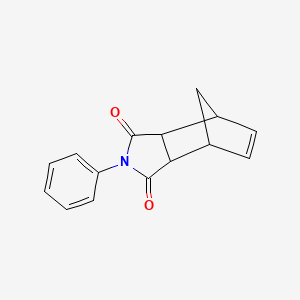
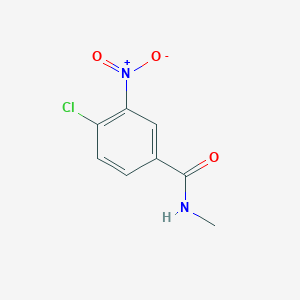
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)
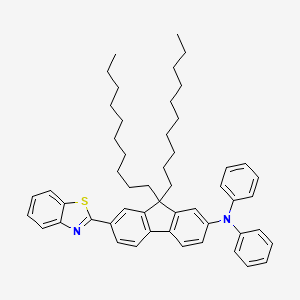
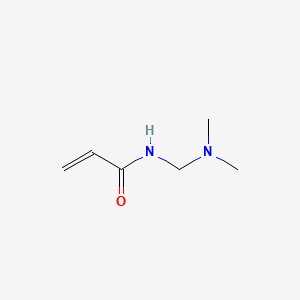
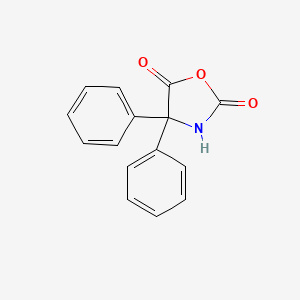
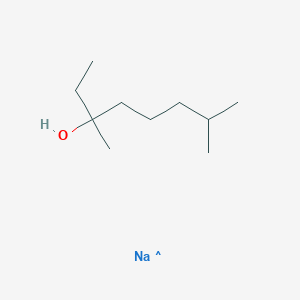
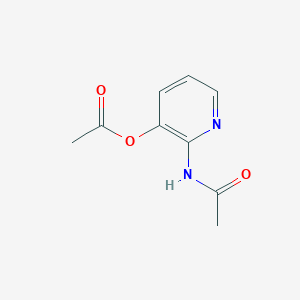
![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)
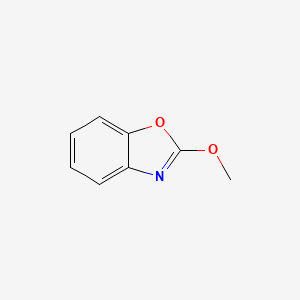
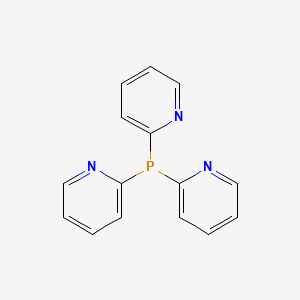
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)